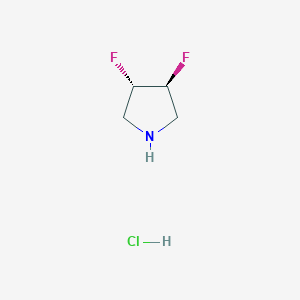

(3S,4S)-3,4-difluoroPyrrolidine hydrochloride

Description

(3S,4S)-3,4-Difluoropyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by stereospecific fluorine substitution at the 3 and 4 positions of the pyrrolidine ring. This compound is a hydrochloride salt, enhancing its solubility in aqueous environments compared to its free base form. Fluorinated pyrrolidines are critical in medicinal chemistry due to fluorine’s ability to modulate bioavailability, metabolic stability, and binding affinity to biological targets .

Properties

IUPAC Name |

(3S,4S)-3,4-difluoropyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYOMPVOXGHIR-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869481-92-5 | |

| Record name | rac-(3R,4R)-3,4-difluoropyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-3,4-difluoroPyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of commercially available N-benzylpyrrolidine-3-ols as starting materials. The fluorination process is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the pyrrolidine ring .

Industrial Production Methods: Industrial production of (3S,4S)-3,4-difluoroPyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-3,4-difluoroPyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different pyrrolidine-based compounds .

Scientific Research Applications

(3S,4S)-3,4-difluoroPyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3S,4S)-3,4-difluoroPyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Pyrrolidine/Piperidine Derivatives

Data inferred from analogs.

Key Structural Insights:

- Fluorine Position: The 3,4-difluoro substitution in the (3S,4S) isomer contrasts with 3,3-difluoro or monocyclic fluorinated analogs.

- Stereochemistry : The (3S,4S) configuration may offer unique spatial alignment compared to diastereomers like (3S,4R)-rel-3,4-difluoropyrrolidine hydrochloride, influencing chiral recognition in biological systems .

- Aryl vs. Alkyl Fluorination : Compounds like (S)-2-(3,4-difluorophenyl)pyrrolidine HCl introduce aromatic fluorination, which enhances lipophilicity and may target receptors differently compared to alkyl-fluorinated analogs .

Key Findings:

- 3,3-Difluoropyrrolidine HCl : Demonstrated weak inhibition of Pk-LDH, attributed to binding outside the active site. This suggests fluorination position critically affects target engagement .

- Stereochemical Influence : The (3S,4S) configuration could optimize interactions with enzymatic pockets compared to less selective diastereomers or 3,3-difluoro derivatives.

Biological Activity

(3S,4S)-3,4-Difluoropyrrolidine hydrochloride is a fluorinated derivative of pyrrolidine that has garnered interest in medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article delves into the compound's synthesis, conformational characteristics, and its implications in various biological contexts.

Synthesis and Conformational Properties

The synthesis of (3S,4S)-3,4-difluoropyrrolidine hydrochloride involves several steps that include the introduction of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring. The compound can be synthesized through methods that utilize nucleophilic substitution reactions and fluorination techniques. Notably, the stereochemistry plays a crucial role in determining the compound's conformational properties, influencing its biological activity.

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nucleophilic Substitution | Fluorinated reagents | Formation of difluorinated intermediate |

| 2 | Cyclization | Base catalysts | Closure of pyrrolidine ring |

| 3 | Hydrochloride Formation | HCl | Final product: (3S,4S)-3,4-difluoropyrrolidine hydrochloride |

Biological Activity

The biological activity of (3S,4S)-3,4-difluoropyrrolidine hydrochloride has been explored in various studies focusing on its role as a potential therapeutic agent. Its fluorinated structure enhances its interaction with biological targets, making it a candidate for drug development.

Fluorinated compounds often exhibit altered pharmacokinetic and pharmacodynamic properties compared to their non-fluorinated counterparts. The presence of fluorine atoms can increase lipophilicity, improve membrane permeability, and enhance metabolic stability. This modification can lead to increased potency against specific biological targets.

Case Studies

-

Inhibition Studies : Research has shown that (3S,4S)-3,4-difluoropyrrolidine hydrochloride acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been tested against dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism.

- IC50 Values : Studies report IC50 values in the low nanomolar range for DPP-4 inhibition, indicating potent activity.

-

Neuroprotective Effects : In animal models of neurodegeneration, (3S,4S)-3,4-difluoropyrrolidine hydrochloride demonstrated protective effects against neuronal cell death.

- Behavioral Assessments : Cognitive function tests showed improvements in treated groups compared to controls.

Structural-Activity Relationship (SAR)

The structural modifications introduced by fluorination significantly affect the compound's biological activity. The relationship between structure and activity has been systematically studied to optimize efficacy and reduce side effects.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increased potency and stability |

| Stereochemistry | Altered binding affinity |

Q & A

Q. How can (3S,4S)-3,4-difluoroPyrrolidine hydrochloride be synthesized with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts is critical. For example, fluorination of pyrrolidine precursors via stereoselective electrophilic or nucleophilic substitution can yield the desired stereochemistry. Post-synthesis, X-ray crystallography (as demonstrated in the crystal structure of (3S,4S)-difluoroproline) confirms stereochemistry by analyzing dihedral angles and fluorine positioning . Chiral HPLC or polarimetry should validate enantiopurity, referencing protocols for similar fluorinated pyrrolidines .

Q. What spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- 19F/1H NMR : Fluorine coupling patterns (e.g., vicinal F-F coupling constants) distinguish 3,4-difluoro isomers. For example, values >20 Hz indicate trans-diaxial fluorine placement .

- X-ray Crystallography : Resolves absolute configuration, as shown in (Figure 4), where thermal ellipsoid data confirmed the (3S,4S) configuration .

- HPLC-MS : Use reversed-phase chromatography (C18 column, 0.1% TFA in H2O/MeCN) to assess purity (>98%) and detect impurities like dehydrohalogenation byproducts .

Q. How does fluorination at the 3,4 positions influence pyrrolidine’s basicity and reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effect reduces pyrrolidine’s basicity (pKa ~6-7 vs. ~11 for unsubstituted pyrrolidine). Titration with HCl in anhydrous ethanol monitors protonation, while computational modeling (DFT) predicts charge distribution. Compare with non-fluorinated analogs to isolate electronic effects .

Q. What solvent systems are optimal for recrystallization?

- Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) at -20°C. Polar aprotic solvents (e.g., DMF) may solubilize impurities but risk decomposition. Monitor yield and purity via TLC (silica gel, CH2Cl2/MeOH 9:1) .

Q. How to assess hydrolytic stability under physiological conditions?

- Methodological Answer : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Analyze degradation products via LC-MS. Fluorine substitution enhances stability compared to hydroxylated analogs, but HCl salt forms may hydrolyze in aqueous media .

Advanced Research Questions

Q. How does 3,4-difluoro substitution alter pyrrolidine’s conformational flexibility in drug design?

- Methodological Answer : Fluorine’s steric and electronic effects enforce a rigid chair conformation, as shown by X-ray data ( ). Use NOESY NMR to detect intramolecular F···H interactions and compare with molecular dynamics simulations. This rigidity impacts binding to biological targets (e.g., enzymes requiring planar transition states) .

Q. What strategies resolve contradictions in bioactivity data across fluorinated pyrrolidine derivatives?

- Methodological Answer : Perform comparative QSAR studies to isolate substituent effects. For example, highlights electronic parameters (Hammett σ) as key drivers of cytotoxicity. Validate using isogenic cell lines and standardized assays (e.g., MTT for IC50). Cross-reference with crystallographic data to correlate structure-activity relationships .

Q. How to optimize enantioselective separation using chiral chromatography?

- Methodological Answer : Use Chiralpak AD-H column with n-hexane/isopropanol (85:15) + 0.1% diethylamine. Adjust flow rate (1.0 mL/min) and temperature (25°C) to resolve enantiomers. Validate with circular dichroism (CD) spectra. For preparative scale, consider simulated moving bed (SMB) chromatography .

Q. What are the implications of fluorine’s gauche effect on intramolecular hydrogen bonding?

Q. How to design stability-indicating methods for long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.